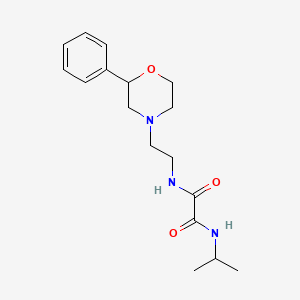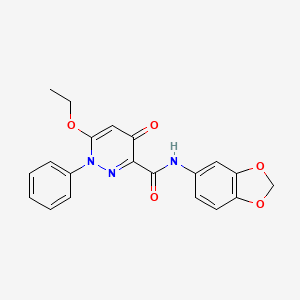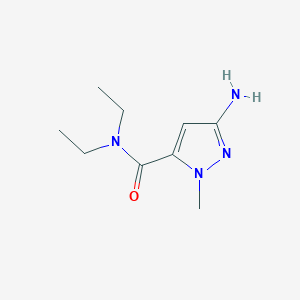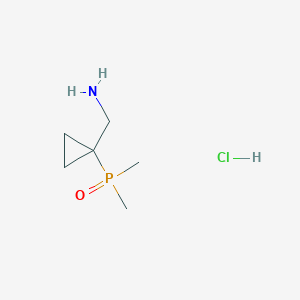![molecular formula C12H14F3N5 B2719027 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1006356-62-2](/img/structure/B2719027.png)
5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Supramolecular Assembly and Structural Analysis
Research involving compounds with structures related to 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has shown significant potential in the study of supramolecular assembly through hydrogen bonds and weak intermolecular interactions. For example, studies have explored the formation of novel crystals and their assembly into larger architectures facilitated by strong N–H⋯O, O–H⋯O hydrogen bonds, and weak but highly directional C–H⋯O and C–H⋯F interactions. These interactions are crucial for the formation of higher-order supramolecular structures (Wang et al., 2014).
Antimicrobial Activity
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and assessed for their antimicrobial efficacy against bacteria and fungi. These compounds, including those similar to the target compound, have been found to possess notable antibacterial activity, highlighting their potential in addressing microbial resistance (Kumar et al., 2014).
Molecular Interactions and Isomerism
Studies have also delved into the molecular interactions and isomerism of pyrazolo[1,5-a]pyrimidine-based molecules, revealing insights into their structural behavior and the impact of interchanged substitutions on dimerization processes. These findings contribute to our understanding of molecular design and the development of compounds with optimized properties (Avasthi et al., 2002).
Insecticidal and Antibacterial Potential
Research into pyrimidine linked pyrazole heterocyclics has shown their potential for insecticidal and antimicrobial applications. The synthesis and evaluation of these compounds suggest promising avenues for developing new pesticides and antibacterial agents, further extending the applications of pyrazolo[1,5-a]pyrimidine derivatives in fields beyond human medicine (Deohate & Palaspagar, 2020).
Anticancer Activity
A significant area of research has focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity evaluation. Novel series of these compounds have been synthesized and tested against various cancer cell lines, demonstrating potent cytotoxic activities. Such studies underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy, indicating their relevance in the design of new anticancer drugs (Hassan et al., 2017).
Safety and Hazards
The safety and hazards associated with a compound depend on its chemical structure and properties. Without specific information about “5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine”, it’s difficult to provide an accurate assessment of its safety and hazards .
将来の方向性
The future directions for research on “5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” would likely depend on the results of initial studies on its properties and potential applications. Unfortunately, without more specific information, it’s challenging to provide detailed future directions .
特性
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5/c1-7-8(6-17-19(7)2)9-5-10(12(13,14)15)20-11(18-9)3-4-16-20/h3-4,6,9-10,18H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVDVSRUERYGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CC(N3C(=CC=N3)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)



![[2-[(2-methoxybenzoyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718949.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2718953.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2718955.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2718956.png)


![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)
![Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2718966.png)